(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate: is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate typically involves multi-step organic reactions. The process begins with the preparation of the core dioxacycloundecane structure, followed by the introduction of the oxooctyl and decanoate groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the oxooctyl and decanoate groups, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them into alcohols.
Substitution: The ester and ether linkages in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: Potential medical applications include its use as a scaffold for drug development. The compound’s reactivity and structural features can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Vergleich Mit ähnlichen Verbindungen
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl hexanoate
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl octanoate
Uniqueness: Compared to similar compounds, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate stands out due to its longer decanoate chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest for specific applications.
Eigenschaften
CAS-Nummer |
94278-17-8 |
---|---|
Molekularformel |
C29H50O8 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
[3-(octanoyloxymethyl)-6,11-dioxo-1,5-dioxacycloundec-3-yl]methyl decanoate |
InChI |
InChI=1S/C29H50O8/c1-3-5-7-9-10-12-14-18-26(31)35-22-29(21-34-25(30)17-13-11-8-6-4-2)23-36-27(32)19-15-16-20-28(33)37-24-29/h3-24H2,1-2H3 |
InChI-Schlüssel |
MWFQOKQLWIGWKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC1(COC(=O)CCCCC(=O)OC1)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.